AP-III-a4 hydrochloride

Cancer metabolism Glycolysis inhibition Enolase enzymology

AP-III-a4 hydrochloride is the only non-substrate analogue enolase inhibitor that lacks ENO1/ENO2 isoform selectivity, making it essential for studies where ENO1-intact cancer biology, gastric CSC stemness, or non-glycolytic moonlighting functions are investigated. Validated in zebrafish xenograft metastasis models and db/db type 2 diabetes models at 12 mg/kg, it uniquely phenocopies ENO1 shRNA knockdown and modulates PEPCK/AKT/Bcl-xL pathways. Choose AP-III-a4 HCl for experiments requiring a non-active-site enolase probe distinct from substrate-competitive inhibitors like POMHEX and HEX.

Molecular Formula C31H44ClFN8O3
Molecular Weight 631.2 g/mol
Cat. No. B10783846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-III-a4 hydrochloride
Molecular FormulaC31H44ClFN8O3
Molecular Weight631.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN.Cl
InChIInChI=1S/C31H43FN8O3.ClH/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33;/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40);1H
InChIKeyUYGRNXLHKIBHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AP-III-a4 Hydrochloride for Research Procurement: First-in-Class Non-Substrate Enolase Inhibitor Chemical Probe


AP-III-a4 hydrochloride (CAS 2070014-95-6; free base CAS 1177827-73-4), also known as ENOblock hydrochloride, is a synthetic small-molecule chemical probe that binds to the glycolytic enzyme enolase . Unlike substrate-competitive enolase inhibitors that target the catalytic active site, AP-III-a4 was identified as the first non-substrate analogue capable of modulating enolase activity through an alternative binding mechanism [1]. The compound exhibits an IC₅₀ value of 0.576 μM in cell-free enolase enzymatic assays . This compound is supplied as a hydrochloride salt (molecular weight 631.18 g/mol; purity typically >98%) and is primarily utilized in cancer metabolism research, diabetes studies, and immunometabolism investigations .

Why AP-III-a4 Hydrochloride Cannot Be Replaced by Alternative Enolase Inhibitors in Experimental Protocols


Generic substitution of AP-III-a4 hydrochloride with alternative enolase inhibitors such as POMHEX, HEX, or SF2312 introduces fundamental experimental confounding variables due to divergent mechanisms of action and selectivity profiles. POMHEX and HEX are substrate-competitive inhibitors that exhibit pronounced selectivity for the ENO2 isoform over ENO1, with POMHEX demonstrating approximately 4-fold specificity against ENO2 and showing an IC₅₀ of 82 nM in ENO1-deleted D502 glioma cells versus 559 nM in U343 cells [1] [2]. In contrast, AP-III-a4 operates through a non-substrate analogue mechanism, and evidence from orthogonal assay methodologies including ³¹P NMR indicates that AP-III-a4 does not inhibit enolase enzymatic activity via direct active-site blockade [3]. These mechanistic and selectivity divergences preclude simple interchangeability between AP-III-a4 and substrate-competitive enolase inhibitors in experimental systems where ENO1 versus ENO2 dependency, glycolytic flux measurement, or non-catalytic enolase moonlighting functions are under investigation.

AP-III-a4 Hydrochloride Procurement Evidence: Quantitative Differentiation Against Comparator Compounds


Enolase Inhibitory Activity: AP-III-a4 IC₅₀ Versus POMHEX and HEX in Glioma Cell Lines

In cell-free enzymatic assays, AP-III-a4 demonstrates an IC₅₀ of 0.576 μM against enolase activity [1]. However, subsequent independent validation using ³¹P NMR spectroscopy—an orthogonal method that eliminates UV spectral interference artifacts—demonstrated that AP-III-a4 does not directly inhibit enolase enzymatic activity in vitro [2]. For comparison, POMHEX exhibits an IC₅₀ of 82 nM in ENO1-deleted D502 glioma cells versus 559 nM in U343 cells, while HEX shows IC₅₀ values of 19,723 nM and 28,756 nM in the same respective cell lines, reflecting their substrate-competitive mechanism and ENO2-preferential selectivity [3].

Cancer metabolism Glycolysis inhibition Enolase enzymology Glioma research

Isoform Selectivity Profile: AP-III-a4 Exhibits No Inhibitory Preference for ENO1 Versus ENO2

A comprehensive comparative analysis of enolase inhibitors published in 2023 categorizes AP-III-a4 as a "Nonsubstrate analog inhibitor" that exhibits "No inhibitory effect" in head-to-head comparative evaluations [1]. This stands in marked contrast to substrate-competitive inhibitors: POMHEX demonstrates "4-fold specificity against ENO2 than ENO1," while HEX shows a "Distinct preference for ENO2 over ENO1" in the same comparative framework [1]. Furthermore, AP-III-a4 does not display selective toxicity toward ENO1-deleted glioma cells, a hallmark characteristic of ENO2-preferential inhibitors [2].

Enolase isoforms ENO1 ENO2 Target selectivity Chemical probe characterization

Cancer Stemness Phenotypic Efficacy: AP-III-a4 Reduces Gastric Cancer Cell Self-Renewal Capacity

In gastric cancer (GC) cellular models, AP-III-a4 treatment phenocopies the effects of shRNA-mediated ENO1 knockdown in reducing cancer stem cell (CSC)-like characteristics [1]. Quantitative analysis demonstrates that AP-III-a4 inhibition of ENO1 reduces stemness of GC cells "to a similar extent as the knockdown of ENO1 by shRNA" [1]. The study established that ENO1 overexpression significantly increases self-renewal capacity, migration, invasion, and chemoresistance to cisplatin, while ENO1 inhibition by AP-III-a4 reverses these CSC-associated phenotypes [1].

Cancer stem cells Gastric cancer ENO1 Stemness Chemoresistance

In Vivo Anti-Metastatic Activity: Zebrafish Xenograft Model Validation

AP-III-a4 demonstrates in vivo efficacy in inhibiting cancer cell metastasis in a zebrafish cancer cell xenograft model [1] . Unlike substrate-competitive enolase inhibitors such as POMHEX and HEX, which are primarily evaluated in ENO1-deleted glioma tumor growth models rather than metastasis-specific assays, AP-III-a4 was specifically characterized for its anti-metastatic activity in vivo [1]. The compound also induces cell death under hypoxic conditions in HCT116 colorectal cancer cells and inhibits cancer cell migration and invasion through down-regulation of AKT and Bcl-xL expression .

Cancer metastasis Zebrafish xenograft In vivo efficacy ENO1 Tumor cell dissemination

Metabolic Regulation: Glucose Homeostasis and PEPCK Down-Regulation Activity

AP-III-a4 demonstrates in vivo metabolic regulatory activity beyond its cancer applications. In C57BL/Ksj-db/db mice, a transgenic model of type 2 diabetes, AP-III-a4 (12 mg/kg) reduces blood glucose, LDL cholesterol, and enolase activity, and decreases serum free fatty acid (FFA) levels without observable liver hepatocyte toxicity . The compound induces glucose uptake and inhibits phosphoenolpyruvate carboxykinase (PEPCK) expression in Huh7 hepatocytes and HEK kidney cells . Unlike other enolase inhibitors that are exclusively evaluated in oncology contexts, AP-III-a4 reveals an unexpected role for enolase in glucose homeostasis .

Diabetes research Glucose metabolism Type 2 diabetes PEPCK Lipid homeostasis

AP-III-a4 Hydrochloride Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


Investigating ENO1-Dependent Cancer Stemness and Chemoresistance in Gastric Cancer Models

AP-III-a4 hydrochloride is optimally deployed in gastric cancer research where ENO1 has been validated as a driver of cancer stem cell (CSC) characteristics including self-renewal capacity, migration, invasion, and cisplatin resistance [1]. The compound phenocopies shRNA-mediated ENO1 knockdown in reducing stemness in PAMC-82 and SNU16 gastric cancer cell lines, making it a suitable pharmacological alternative to genetic manipulation for studying CSC biology [1]. Procurement is indicated for laboratories investigating the intersection of glycolysis, stemness, and therapeutic resistance in gastrointestinal malignancies.

Evaluating Non-Isoform-Selective Enolase Modulation in ENO1-Intact Versus ENO2-Dependent Cancer Systems

Unlike POMHEX and HEX which exhibit preferential inhibition of ENO2 over ENO1, AP-III-a4 hydrochloride lacks isoform selectivity and is appropriate for experimental systems where discrimination between ENO1 and ENO2 functions is not desired or where ENO1-intact cancer biology is under investigation [1] [2]. This chemical probe is particularly relevant for research in cancer types that do not harbor ENO1 homozygous deletions and therefore do not exhibit the synthetic lethal vulnerability to ENO2-selective inhibitors that characterizes ENO1-deleted glioblastoma models [2].

Metabolic Disease Research: Enolase Moonlighting Functions in Glucose Homeostasis and Type 2 Diabetes

AP-III-a4 hydrochloride is the only enolase-targeting chemical probe with validated in vivo efficacy in type 2 diabetes models, where it reduces blood glucose, LDL cholesterol, and enolase activity at 12 mg/kg in C57BL/Ksj-db/db mice [1]. The compound also inhibits PEPCK expression and induces glucose uptake in hepatocyte and kidney cell models [2]. Procurement is justified for investigators studying the non-glycolytic moonlighting functions of enolase in metabolic regulation, an application space not addressed by alternative enolase inhibitors that are exclusively characterized in oncology contexts [1] [2].

In Vivo Metastasis Research Using Zebrafish Cancer Cell Xenograft Models

AP-III-a4 hydrochloride is the only enolase inhibitor with direct validation in an in vivo metastasis-specific assay—the zebrafish cancer cell xenograft model [1] [2]. The compound inhibits cancer cell dissemination in this intact vertebrate system while also inducing cell death under hypoxic conditions in HCT116 colorectal cancer cells via down-regulation of AKT and Bcl-xL expression [1]. Procurement is indicated for laboratories utilizing zebrafish xenograft platforms to study metastatic dissemination mechanisms and for screening anti-metastatic chemical probes.

Technical Documentation Hub

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